molecular formula C9H10N2O B6616174 3,5-dimethyl-1,2-benzoxazol-6-amine CAS No. 1190892-25-1

3,5-dimethyl-1,2-benzoxazol-6-amine

Cat. No. B6616174
CAS RN: 1190892-25-1
M. Wt: 162.19 g/mol
InChI Key: MDVWGNWRBJDHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1,2-benzoxazol-6-amine (DMBXA) is an aromatic amine compound that is used in a variety of scientific research applications. DMBXA is a versatile compound that is used in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

3,5-dimethyl-1,2-benzoxazol-6-amine has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, as well as in the synthesis of dyes and other organic compounds. It has also been used in the synthesis of polymers, such as polyurethanes, and it has been studied for its potential applications in materials science.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1,2-benzoxazol-6-amine is not yet fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also thought to act as an antioxidant, which may explain its potential applications in materials science.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-1,2-benzoxazol-6-amine are not yet fully understood. However, it has been studied for its potential to inhibit enzymes involved in the metabolism of drugs and other compounds, as well as for its potential antioxidant activity. It has also been studied for its potential to modulate the activity of certain proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-dimethyl-1,2-benzoxazol-6-amine in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, and it can be used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. However, it is important to note that the effects of 3,5-dimethyl-1,2-benzoxazol-6-amine on biochemical and physiological processes are not yet fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

The future directions for research into 3,5-dimethyl-1,2-benzoxazol-6-amine include further study of its biochemical and physiological effects, as well as its potential applications in materials science. Additionally, further research is needed to determine the safety and efficacy of 3,5-dimethyl-1,2-benzoxazol-6-amine when used as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, further research is needed to investigate the potential of 3,5-dimethyl-1,2-benzoxazol-6-amine as an antioxidant.

Synthesis Methods

The synthesis of 3,5-dimethyl-1,2-benzoxazol-6-amine requires the reaction of 3,5-dimethyl-1,2-benzoxazole with an amine, such as aniline. The reaction is carried out in a solvent such as methanol or ethanol, and it is typically conducted at a temperature of around 80°C. The reaction is usually complete within 1-2 hours. The resulting product is a white solid that can be purified by recrystallization.

properties

IUPAC Name

3,5-dimethyl-1,2-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWGNWRBJDHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)ON=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1,2-benzoxazol-6-amine

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